3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Description
Properties
IUPAC Name |
3-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJNKZLVKSXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602334 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152356-67-7 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridinium Tribromide-Mediated Bromination
The most widely reported method involves electrophilic aromatic bromination of the parent ketone, 8,9-dihydro-5H-benzoannulen-6(7H)-one, using pyridinium tribromide. This reagent ensures regioselective bromination at the C3 position due to the electron-donating effects of the ketone group and steric constraints of the bicyclic framework.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or chloroform
- Temperature : 0°C to 25°C
- Time : 2–4 hours
- Workup : Quenching with aqueous sodium thiosulfate, followed by extraction and silica gel chromatography
- Generation of bromonium ion (Br⁺) from pyridinium tribromide.
- Electrophilic attack at the C3 position, stabilized by resonance with the carbonyl group.
- Deprotonation to restore aromaticity.
Advantages :
- High regioselectivity for the C3 position (>95%)
- Mild conditions prevent ketone reduction or over-bromination
Alternative Brominating Agents
Comparative studies have evaluated other brominating systems:
| Brominating Agent | Solvent | Temperature | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide | DCM | 0°C | 78% | 85% C3 | |
| HBr/H₂O₂ | Acetic acid | 25°C | 65% | 90% C3 | |
| Br₂/FeCl₃ | Chloroform | −10°C | 70% | 75% C3 |
Key Observations :
- N-Bromosuccinimide (NBS) : Requires radical initiators (e.g., AIBN) for optimal performance, increasing side-product formation.
- HBr/H₂O₂ : Prolonged reaction times (>6 hours) lead to dibromination at C3 and C5 positions.
Cyclization Approaches
Friedel-Crafts Acylation Followed by Bromination
This two-step strategy constructs the benzoannulene core prior to bromination:
Friedel-Crafts Acylation :
Bromination :
Advantages :
- Scalable to gram quantities
- Compatible with electron-deficient aromatics
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Pyridinium Tribromide | Electrophilic bromination | 85–92% | >95% C3 | High |
| NBS/Radical Initiation | Radical bromination | 70–78% | 85% C3 | Moderate |
| Suzuki Coupling | Cross-coupling | 60–65% | 100% C3 | Low |
Critical Considerations :
- Cost Efficiency : Pyridinium tribromide is cost-prohibitive for industrial-scale synthesis compared to HBr/H₂O₂.
- Functional Group Tolerance : Suzuki coupling allows orthogonal functionalization but requires anhydrous conditions.
Mechanistic Studies and Optimization
Solvent Effects on Bromination
Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Dichloromethane | 8.93 | 2 hours | 92% |
| Chloroform | 4.81 | 3 hours | 85% |
| Toluene | 2.38 | 6 hours | 45% |
Temperature-Dependent Regioselectivity
Lower temperatures favor C3 bromination by reducing kinetic competition:
| Temperature | C3 Bromination | C5 Bromination |
|---|---|---|
| 0°C | 95% | 5% |
| 25°C | 85% | 15% |
| 40°C | 70% | 30% |
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzoannulene core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Spectral and Reactivity Comparisons
Infrared Spectroscopy :
NMR Spectroscopy :
Reactivity :
Physicochemical Properties
| Property | This compound | 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one |
|---|---|---|---|
| Melting Point (°C) | Not reported | 122–124 | Not reported |
| Solubility in CH₃OH | Moderate | Low | High |
| LogP (Predicted) | ~2.8 | ~3.1 | ~1.9 |
Biological Activity
3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.
- Molecular Formula : C11H11BrO
- Molecular Weight : 239.11 g/mol
- CAS Number : 152356-67-7
Synthesis
The synthesis of 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one typically involves bromination reactions and cyclization processes that yield the desired compound with high purity. The methods often utilize various reagents and conditions to optimize yield and selectivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12a | MCF-7 | 39.53 ± 2.02 |
| 12c | MCF-7 | 27.65 ± 2.39 |
These results indicate that modifications in the molecular structure can significantly enhance anticancer activity, suggesting that similar strategies could be applied to optimize the biological properties of 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one.
The mechanism through which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in apoptotic signaling pathways suggests a potential role for these compounds in cancer therapy.
Case Studies
- Cytotoxicity against HL-60 Cells : In a study examining structure-activity relationships among benzazepines, related compounds were found to exhibit significant cytotoxicity against human promyelocytic leukemia HL-60 cells, with some exhibiting twice the potency of dopamine .
- Multidrug Resistance Reversal : Certain derivatives have been shown to inhibit the P-glycoprotein efflux pump, which is crucial in multidrug resistance phenomena in cancer treatment . This suggests that 3-Bromo-8,9-dihydro-5H-benzo annulen-6(7H)-one could potentially serve as a lead compound for developing MDR-reversing agents.
Molecular Modeling Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which is implicated in tumor angiogenesis. The binding affinities and interaction profiles suggest that derivatives can effectively inhibit this target, further supporting their role as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of precursor annulenes. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., 40°C, H₂ atmosphere) has been used for related benzo[7]annulene derivatives, achieving ~68% yield after purification by preparative TLC . Optimization strategies include:
- Catalyst Loading : Use 10% Pd/C with acetic acid as a co-catalyst to enhance hydrogenation efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., MeOH) improve solubility of intermediates.
- Temperature Control : Maintain 40–50°C to balance reaction rate and side-product formation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Monitor the ketone carbonyl signal at δ ~191.8 ppm (¹³C) and aromatic protons in the δ 7.40–7.74 ppm range (¹H). Substituent effects from bromine cause downfield shifts in adjacent carbons (e.g., C3 at δ 94.2 ppm) .
- FT-IR : The C=O stretch at 1672 cm⁻¹ and C-Br vibration near 550–650 cm⁻¹ confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 240.11).
Q. How does the bromine substituent influence the physical properties (e.g., solubility, stability) of this annulene derivative?
- Methodological Answer : Bromine increases molecular weight and polarizability, reducing solubility in non-polar solvents. Stability studies should prioritize:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hygroscopicity : Use desiccants during storage, as brominated compounds may absorb moisture .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in benzo[7]annulene systems?
- Methodological Answer : Bromination typically occurs at the most electron-rich position due to electrophilic aromatic substitution. Computational studies (e.g., DFT) can map electron density distribution. For example:
| Position | Electron Density (e/ų) | Reactivity |
|---|---|---|
| C3 | 0.45 | High |
| C5 | 0.38 | Moderate |
Q. How can researchers resolve contradictions in reported synthetic yields for brominated annulene derivatives?
- Methodological Answer : Contradictions often arise from:
- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
- Catalyst Deactivation : Pre-treat Pd/C with H₂ to remove surface oxides before reactions .
- Reaction Monitoring : Employ in situ FT-IR or GC-MS to track intermediate formation.
Q. What computational tools are suitable for modeling the electronic effects of bromine on the annulene core?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Hammett Parameters : Compare σₚ values for bromine (–0.23) to correlate substituent effects with experimental data (e.g., reaction rates) .
Q. How can XAS (X-ray Absorption Spectroscopy) be applied to study the local structure of bromine in this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
